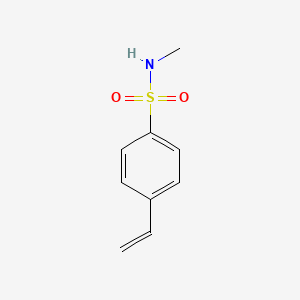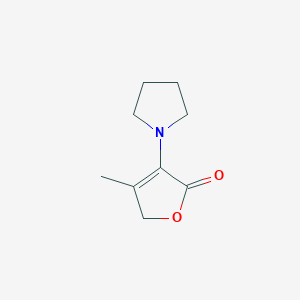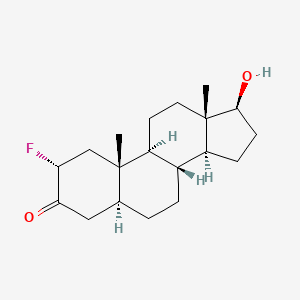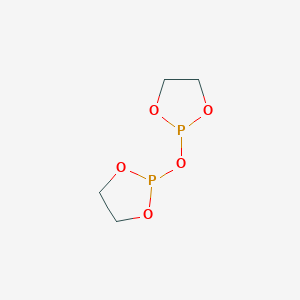
2-Methylheptandiol-2.3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylheptandiol-23 is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylheptandiol-2.3 can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2-Methylheptanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. Another method involves the reduction of 2-Methylheptanoic acid using lithium aluminum hydride (LiAlH4) as a reducing agent.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylheptandiol-2.3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form alkanes using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: 2-Methylheptanone or 2-Methylheptanoic acid.
Reduction: 2-Methylheptane.
Substitution: 2-Methylheptyl chloride or 2-Methylheptyl bromide.
Aplicaciones Científicas De Investigación
2-Methylheptandiol-2.3 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of plasticizers, lubricants, and surfactants due to its chemical stability and compatibility with various materials.
Mecanismo De Acción
The mechanism of action of 2-Methylheptandiol-2.3 depends on its specific application. In biological systems, it may interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
2-Methylheptandiol-2.3 can be compared with other similar diols, such as 1,2-hexanediol and 1,2-octanediol. While these compounds share similar chemical properties, this compound is unique due to its specific molecular structure, which imparts distinct physical and chemical characteristics. For example, its branched structure may result in different reactivity and solubility compared to linear diols.
List of Similar Compounds
- 1,2-Hexanediol
- 1,2-Octanediol
- 2-Methyl-1,3-propanediol
- 2,3-Butanediol
Propiedades
Fórmula molecular |
C8H18O2 |
|---|---|
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
2-methylheptane-2,3-diol |
InChI |
InChI=1S/C8H18O2/c1-4-5-6-7(9)8(2,3)10/h7,9-10H,4-6H2,1-3H3 |
Clave InChI |
GPAKPLDUZKETOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(C)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


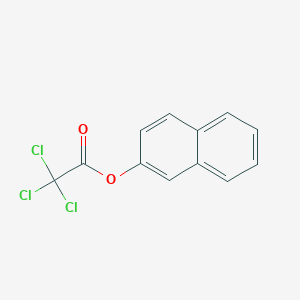
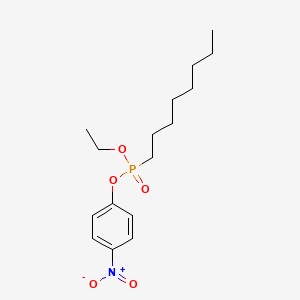
![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)
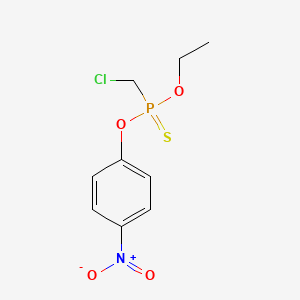



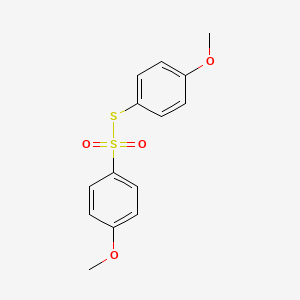
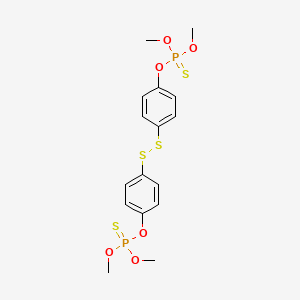
![2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B14742559.png)
